Mutagenic Potency in Salmonella typhimurium TA100: N-Methylbenzamide Derivative vs. Unsubstituted Amine (PD 71627)
In a study designed to dissect the structural determinants of aminopyrazole mutagenicity, the N-methyl derivative of PD 71627—which bears a methyl substituent on the exocyclic amine and is structurally homologous to the N-methylbenzamide motif of CAS 97358-58-2—was directly compared to the unsubstituted parent amine PD 71627 in the Salmonella typhimurium TA100 reversion assay using Aroclor 1254-induced rat liver S9 [1]. The parent amine PD 71627 exhibited a mutagenic response of 11,800 rev/µmol, whereas the N-methyl congener induced only 3,100 rev/µmol. This represents a 3.8-fold reduction in mutagenic potency upon N-methylation, establishing that the N-methylbenzamide pattern is not merely a trivial substitution but a functional determinant of genotoxic liability [1].
| Evidence Dimension | Mutagenic potency in Salmonella typhimurium TA100 (S9+) |
|---|---|
| Target Compound Data | 3,100 rev/µmol (N-methyl derivative of PD 71627, direct structural surrogate for CAS 97358-58-2) |
| Comparator Or Baseline | PD 71627 (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone): 11,800 rev/µmol |
| Quantified Difference | 3.8-fold reduction (11,800 → 3,100 rev/µmol) |
| Conditions | Ames fluctuation assay; S. typhimurium TA100; 20-min pre-incubation with Aroclor 1254-induced rat liver S9; Carcinogenesis 1986 |
Why This Matters
This directly demonstrates that the N-methylbenzamide substitution profile of CAS 97358-58-2 confers a measurably lower mutagenic risk compared to the unsubstituted amine analog; procurement of the incorrect pyrazole 5-substituent could result in a compound with nearly 4-fold higher genotoxicity, compromising safety evaluation studies.
- [1] Aust AE, Wold SA, Cunningham ML. Induction of bacterial mutations by aminopyrazoles, compounds which cause mammary cancer in rats. Carcinogenesis. 1986 Dec;7(12):2019-2023. doi:10.1093/carcin/7.12.2019. PMID: 3536141. View Source
